molecular formula C21H22N4O3S B1242978 N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B1242978
M. Wt: 410.5 g/mol
InChI Key: HDGPPVFZLOSWLZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-5-thiazolyl]acetamide is a dimethoxybenzene.

Scientific Research Applications

Anticancer Properties

Thiazole and thiadiazole derivatives, including compounds similar to the specified chemical, have shown significant potential as anticancer agents. For instance, certain thiazole-based compounds demonstrated notable anticancer activity against cervical, breast, and colorectal cancer cell lines, indicating their role in inducing apoptosis in cancer cells (Ekrek et al., 2022).

Antibacterial and Antifungal Activities

Various thiazole derivatives have been synthesized and tested for their antibacterial and antifungal properties. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were evaluated for in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antibacterial activity (Bhoi et al., 2015). Another study on thiazole derivatives highlighted their effectiveness against various bacterial and fungal strains (Saravanan et al., 2010).

Analgesic and Anti-Inflammatory Activities

Thiazole derivatives have also been investigated for their analgesic and anti-inflammatory properties. Research indicates that these compounds exhibit mild to good analgesic activities, making them potential candidates for pain relief applications (Saravanan et al., 2011).

Antioxidant Properties

Certain thiazole derivatives have been synthesized and evaluated for their antioxidant activities. Studies have shown that these compounds can exhibit good antioxidant properties, contributing to their potential in therapeutic applications (Koppireddi et al., 2013).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted thiazole derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds have shown promising results in inhibiting cell proliferation in various carcinoma cell lines, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-13-5-8-16(9-6-13)19-20(23-14(2)26)29-21(24-19)25-22-12-15-7-10-17(27-3)18(11-15)28-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b22-12+

InChI Key

HDGPPVFZLOSWLZ-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC(=C(C=C3)OC)OC)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC(=C(C=C3)OC)OC)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

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